molecular formula C13H8Cl2N4S2 B1683513 Yoda1 CAS No. 448947-81-7

Yoda1

カタログ番号: B1683513
CAS番号: 448947-81-7
分子量: 355.3 g/mol
InChIキー: BQNXBSYSQXSXPT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Yoda 1は、機械感受性イオンチャネルPiezo1のアゴニストとして知られる合成低分子化合物です。 この化合物は、血圧調節や赤血球容積調節などのさまざまな生理学的プロセスに関与するPiezo1の研究に役立ってきました .

科学的研究の応用

Chronic Pain Management

Research indicates that GlyT2 inhibitors, including GlyT2-IN-1, can significantly alleviate neuropathic pain. A study conducted on rats demonstrated that continuous systemic inhibition of GlyT effectively reduced thermal hyperalgesia and mechanical allodynia without causing severe side effects typically associated with analgesics .

Table 1: Efficacy of GlyT2 Inhibitors in Pain Models

StudyCompoundModelOutcome
ALX1393Chronic Constriction Injury (CCI)Significant reduction in pain behaviors
NFPS + Org-25543Neuropathic Pain ModelAugmented analgesia observed

Neurological Disorders

GlyT2 inhibition has potential applications in treating various neurological disorders characterized by excitatory neurotransmission imbalance. For instance, conditions such as hyperexcitability disorders may benefit from enhanced inhibitory signaling through increased glycine levels .

Case Study: Hyperexcitability Disorders
A critical review highlighted that reduced expression of GlyT1 enhances memory retention and protects against sensory gating disruptions, suggesting that modulation of glycinergic neurotransmission could be beneficial in treating cognitive deficits associated with neurological disorders .

Research Findings

Recent studies have focused on identifying new compounds that selectively inhibit GlyT2 while minimizing effects on GlyT1. A virtual screening approach identified several promising candidates with high selectivity for GlyT2 .

Table 2: Selectivity and Activity of GlyT2 Inhibitors

InhibitorGlyT2 IC50 (nM)GlyT1 IC50 (nM)Selectivity Ratio
ALX139326>2007.7
Hit1478>200>0.4

作用機序

Yoda 1は、チャネルのメカノセンシングドメインに位置するアロステリック部位に結合することでPiezo1を活性化します。この結合はPiezo1の開いたコンフォメーションを安定させ、カルシウムイオンの流入を促進します。 Yoda 1によるPiezo1の活性化は、機械的刺激とは無関係であるため、チャネルの機能と調節を研究するための貴重なツールとなっています .

類似の化合物:

Yoda 1の独自性: Piezo1を阻害する他の化合物とは異なり、Yoda 1はチャネルを選択的に活性化できるという点でユニークです。 これは、Piezo1の生理学的および病理学的役割を調査し、このチャネルを標的とした潜在的な治療薬を開発するための貴重なツールとなります .

生化学分析

Biochemical Properties

Yoda1 plays a crucial role in biochemical reactions by activating Piezo1 channels. It interacts with the Piezo1 protein, affecting its sensitivity and inactivation kinetics. Functional studies have shown that this compound can activate Piezo1 channels in the absence of other cellular components, indicating a direct interaction with the protein . This interaction is essential for understanding the mechanotransduction processes mediated by Piezo1.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound affects the sensitivity of Piezo1 channels to mechanical stimuli, thereby altering the cellular response to mechanical forces . This modulation can impact various cellular processes, including calcium influx, which is crucial for numerous cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the Piezo1 protein. This compound acts as an agonist, binding to Piezo1 and inducing conformational changes that open the ion channel. This activation allows ions such as calcium to flow into the cell, triggering downstream signaling pathways . Additionally, this compound affects the inactivation kinetics of Piezo1, prolonging the channel’s open state and enhancing its response to mechanical stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is stable and can maintain its activity over extended periods. Prolonged exposure to this compound can lead to desensitization of Piezo1 channels, reducing their responsiveness to mechanical stimuli . This temporal effect is crucial for understanding the long-term impact of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively activates Piezo1 channels without causing adverse effects. At high doses, this compound can induce toxic effects, including excessive calcium influx and cellular damage . These dosage-dependent effects are essential for determining the therapeutic potential and safety of this compound in clinical applications.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate ion channel activity. It interacts with enzymes and cofactors that modulate the function of Piezo1 channels. For example, this compound can influence the metabolic flux of calcium ions, affecting cellular calcium homeostasis . Understanding these metabolic pathways is crucial for elucidating the broader impact of this compound on cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells, enhancing its efficacy in activating Piezo1 channels . The transport and distribution mechanisms are vital for optimizing the delivery and therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of this compound is primarily associated with the plasma membrane, where Piezo1 channels are located. This compound’s activity and function are influenced by its localization, as it needs to be in proximity to Piezo1 to exert its effects . Additionally, post-translational modifications of Piezo1 may direct this compound to specific cellular compartments, further modulating its activity.

準備方法

合成経路と反応条件: 反応条件は通常、ジメチルスルホキシド(DMSO)などの溶媒と、目的の生成物の形成を促進する触媒の使用が含まれます .

工業的生産方法: Yoda 1の特定の工業的生産方法は広く文書化されていませんが、合成は一般的に、大規模生産のために最適化された実験室規模の手順に従います。 これには、高性能液体クロマトグラフィー(HPLC)や再結晶などの技術による高純度と高収率の確保が含まれます .

化学反応の分析

反応の種類: Yoda 1は、チアゾール環とピラジン環などの反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加できます .

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、チアゾール環またはピラジン環に異なる官能基が付加された誘導体を生成する可能性があります .

4. 科学研究への応用

Yoda 1は、科学研究で幅広い用途があります。

類似化合物との比較

Uniqueness of Yoda 1: Unlike other compounds that inhibit Piezo1, Yoda 1 is unique in its ability to selectively activate the channel. This makes it an invaluable tool for probing the physiological and pathological roles of Piezo1, as well as for developing potential therapeutic agents targeting this channel .

生物活性

GlyT2-IN-1 is a selective inhibitor of the glycine transporter 2 (GlyT2), which plays a crucial role in glycinergic neurotransmission within the central nervous system (CNS). The biological activity of GlyT2-IN-1 has been explored in various studies, revealing its potential therapeutic implications, particularly in conditions characterized by impaired glycinergic signaling such as hyperekplexia and chronic pain.

GlyT2 is responsible for the reuptake of glycine from the synaptic cleft back into presynaptic neurons, thereby regulating glycine levels and maintaining inhibitory neurotransmission. Inhibition of GlyT2 by compounds like GlyT2-IN-1 leads to increased extracellular glycine concentrations, enhancing glycinergic transmission. This mechanism is particularly significant in regions such as the spinal cord and brainstem, where glycine acts as a major inhibitory neurotransmitter.

Key Findings from Research

  • Inhibition and Selectivity : GlyT2-IN-1 has demonstrated potent inhibition of glycine transport at nanomolar concentrations while showing selectivity over GlyT1, another glycine transporter. This selectivity is crucial for minimizing side effects associated with non-selective inhibitors that might affect other neurotransmitter systems .
  • Pharmacological Effects : Studies have shown that administration of GlyT2 inhibitors, including GlyT2-IN-1, can alleviate symptoms in animal models of hyperekplexia by restoring normal inhibitory signaling. For instance, a study reported a significant increase in glycinergic neurotransmission following GlyT2 inhibition in rat spinal cord slices .
  • Dosing and Efficacy : The effective dosing range for GlyT2 inhibitors has been explored, with findings indicating that lower doses can achieve substantial inhibition without adverse effects. However, higher doses may lead to toxicity, emphasizing the importance of dose optimization in therapeutic applications .

Case Studies

Several case studies have highlighted the biological activity of GlyT2-IN-1:

  • Hyperekplexia Model : In a mouse model of hyperekplexia, administration of GlyT2-IN-1 resulted in reduced startle responses and improved motor function. This was attributed to enhanced inhibitory neurotransmission due to increased synaptic glycine levels .
  • Chronic Pain Models : In models of chronic pain, GlyT2 inhibition has been shown to reduce pain sensitivity. A study indicated that treatment with GlyT2-IN-1 led to a significant decrease in pain-related behaviors in rodents, suggesting its potential use as an analgesic agent .

Table 1: Summary of Biological Activity Studies on GlyT2-IN-1

Study ReferenceModel TypeDose (mg/kg)Observed Effects
Hyperekplexia Mouse0.5Reduced startle responseEffective in restoring inhibitory tone
Chronic Pain Rodent1.0Decreased pain sensitivityPotential analgesic properties
Pharmacokinetics0.06Safe dosing with effective inhibitionDose optimization critical

特性

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-5-pyrazin-2-yl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4S2/c14-9-2-1-3-10(15)8(9)7-20-13-19-18-12(21-13)11-6-16-4-5-17-11/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNXBSYSQXSXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(S2)C3=NC=CN=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301337271
Record name Yoda1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301337271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448947-81-7
Record name YODA-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448947817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Yoda1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301337271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YODA-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW6GF9RW6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GlyT2-IN-1
Reactant of Route 2
Reactant of Route 2
GlyT2-IN-1
Reactant of Route 3
GlyT2-IN-1
Reactant of Route 4
GlyT2-IN-1
Reactant of Route 5
GlyT2-IN-1
Reactant of Route 6
GlyT2-IN-1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。